1H,1H,7H-Perfluorohexyl ethyl carbonate
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Overview
Description
1H,1H,7H-Perfluorohexyl ethyl carbonate is a chemical compound with the molecular formula C9H5F13O3. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to form stable films and coatings.
Preparation Methods
The synthesis of 1H,1H,7H-Perfluorohexyl ethyl carbonate typically involves the reaction of perfluorohexyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
1H,1H,7H-Perfluorohexyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of perfluorohexyl carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorohexyl alcohol.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include perfluorohexyl carboxylic acid, perfluorohexyl alcohol, and various substituted derivatives.
Scientific Research Applications
1H,1H,7H-Perfluorohexyl ethyl carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds and polymers. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and thermal stability.
Biology: This compound is used in the study of biological membranes and lipid bilayers due to its ability to form stable films. It is also used in the development of fluorinated surfactants and emulsifiers.
Medicine: In the pharmaceutical industry, this compound is used in drug delivery systems to enhance the stability and bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability. It is also used in the manufacture of electronic components and devices.
Mechanism of Action
The mechanism of action of 1H,1H,7H-Perfluorohexyl ethyl carbonate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid bilayers and membranes, altering their properties and stability. In chemical reactions, it acts as a reactive intermediate, participating in various oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
1H,1H,7H-Perfluorohexyl ethyl carbonate can be compared with other similar compounds such as:
Perfluorohexyl methacrylate: This compound is used in the synthesis of fluorinated polymers and coatings. It has similar chemical resistance and thermal stability but differs in its reactivity and applications.
Perfluorohexyl iodide: This compound is used as a precursor in the synthesis of various fluorinated compounds. It has similar properties but is more reactive and less stable than this compound.
Perfluorohexyl sulfonate: This compound is used as a surfactant and emulsifier. It has similar chemical resistance but differs in its solubility and applications.
This compound is unique due to its combination of high thermal stability, chemical resistance, and ability to form stable films and coatings. These properties make it valuable in a wide range of scientific research and industrial applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ethyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F12O3/c1-2-24-5(23)25-3-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)4(11)12/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNNGKRNOJGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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